[(5-Bromothiophen-2-YL)methyl](2-methylbutan-2-YL)amine
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Overview
Description
(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C10H16BrNS and a molecular weight of 262.21 g/mol . This compound features a bromothiophene moiety attached to a methylbutylamine group, making it a unique structure of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 2-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
(5-Bromothiophen-2-YL)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-YL)methylamine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
(5-Bromothiophen-2-YL)methylamine can be compared with other similar compounds such as:
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a methyl group instead of a methylbutylamine group.
(5-Bromothiophen-2-yl)methylamine: Similar structure but with a hexyl group instead of a methylbutylamine group.
Properties
Molecular Formula |
C10H16BrNS |
---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C10H16BrNS/c1-4-10(2,3)12-7-8-5-6-9(11)13-8/h5-6,12H,4,7H2,1-3H3 |
InChI Key |
WSZMCOWMYAOXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=C(S1)Br |
Origin of Product |
United States |
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